8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. The process may include the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 7-methyl-1H-purine-2,6(3H,7H)-dione.
Alkylation: The purine derivative undergoes alkylation with 1-chloroethane in the presence of a base, such as potassium carbonate, to introduce the chloroethyl group at the 8-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The chloroethyl group can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the chloroethyl group.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Hydrolysis: Hydroxyl derivatives.
Scientific Research Applications
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
8-(1-Bromoethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a bromoethyl group instead of a chloroethyl group.
8-(1-Chloroethyl)-3-methyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a different alkyl group at the 3-position.
Uniqueness
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. The specific positioning of the chloroethyl group can influence the compound’s interactions with biological targets and its overall chemical behavior.
Biological Activity
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure, may exhibit various pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C10H13ClN4O2 with a molecular weight of 256.69 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H13ClN4O2 |
Molecular Weight | 256.69 g/mol |
CAS Number | 1707392-37-7 |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests have shown that this compound demonstrates cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines are critical in assessing the potency of the compound.
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence that purine derivatives can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and signaling pathways.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Cytotoxicity : A study conducted by Bouabdallah et al. assessed the cytotoxic potential of various purine derivatives, including this compound. The findings indicated a significant reduction in cell viability at specific concentrations, underscoring its potential as an anticancer agent .
- Mechanistic Insights : Research into the mechanisms of action has revealed that this compound may interact with key cellular pathways involved in cell cycle regulation and apoptosis induction. Further investigations are necessary to elucidate these pathways fully.
Properties
Molecular Formula |
C10H13ClN4O2 |
---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
8-(1-chloroethyl)-3-ethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-15-8-6(9(16)13-10(15)17)14(3)7(12-8)5(2)11/h5H,4H2,1-3H3,(H,13,16,17) |
InChI Key |
KTHAZHWCKKPFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)C(C)Cl)C |
Origin of Product |
United States |
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